![molecular formula C11H15NO2 B569072 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol CAS No. 102830-20-6](/img/structure/B569072.png)
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The tetrahydroisoquinoline skeleton is encountered in a number of bioactive compounds and drugs . THIQs with stereogenic center at position C(1) are the key fragments of diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 . Also, the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline is indispensable for better reaction performance as otherwise nitrogen of unprotected tetrahydroisoquinoline can undergo oxidation .Physical And Chemical Properties Analysis
Tetrahydroisoquinoline is a colorless viscous liquid that is miscible with most organic solvents . It has a molecular weight of 133.19 g/mol .Scientific Research Applications
Synthesis and Structural Analysis :
- Dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates and dimethyl 1,2-dihydronaphth[1,2-d]oxazole-2,2-dicarbamate were synthesized, involving compounds structurally related to 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline (White & Baker, 1990).
- N-Methylisosalsoline, a major alkaloid isolated from Hammada scoparia leaves, structurally related to the compound , was characterized by NMR and X-ray techniques (Jarraya et al., 2008).
Chemical Interactions and Complex Formation :
- Metal complexes of similar tetrahydroisoquinoline derivatives were synthesized, exploring their coordination behavior and structure using X-ray diffraction and spectroscopic methods (Sokol et al., 2004).
Biological Implications :
- Novel endogenous amines structurally similar to 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline were identified in human brains, suggesting potential relevance in neurodegenerative diseases like Parkinson's (Niwa et al., 1991).
Pharmacological Activities :
- Synthesis of tetrahydroisoquinolines and their analogues, including structures related to the compound , demonstrated potential pharmacological applications (Chen, Wang, & Sun, 2013).
- Evaluation of local anesthetic activity, acute toxicity, and structure-toxicity relationships in a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed significant findings relevant to medical applications (Azamatov et al., 2023).
- Analgesic and anti-inflammatory effects of a derivative of tetrahydroisoquinoline were studied, highlighting its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-11-8(4-3-5-9(11)13)10(14)6-12(7)2/h3-5,7,10,13-14H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBRAZPZFNVIKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC=C2O)C(CN1C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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